molecular formula C21H25N3O2S2 B2907512 N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261010-49-4

N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2907512
CAS No.: 1261010-49-4
M. Wt: 415.57
InChI Key: MPBGUMNISFDQCB-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one family, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 4-Ethylphenyl group: A lipophilic aromatic substituent at the acetamide nitrogen, which may enhance membrane permeability.
  • Sulfanyl bridge: A sulfur atom linking the acetamide moiety to the thienopyrimidinone core, contributing to conformational rigidity and redox stability.

The compound’s molecular formula is C₂₂H₂₅N₃O₂S₂ (calculated molecular weight: 451.58 g/mol), with one H-bond donor and five H-bond acceptors, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-4-15-5-7-16(8-6-15)22-18(25)13-28-21-23-17-10-12-27-19(17)20(26)24(21)11-9-14(2)3/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBGUMNISFDQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following details:

PropertyDescription
Molecular Formula C18H25N3O2S2
Molecular Weight 379.5 g/mol
IUPAC Name This compound
InChI Key VQJJRGATKZIAMQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate the activity of enzymes and receptors involved in critical biological pathways, potentially influencing processes such as cell signaling and metabolic regulation.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes that play roles in cellular metabolism.
  • Receptor Interaction : It could bind to receptors that modulate neurotransmission or hormonal responses.

Biological Activity

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have shown that compounds structurally related to thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

This compound has exhibited antimicrobial activity against a range of bacteria and fungi. This suggests potential applications in treating infections or as a preservative in pharmaceutical formulations.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the compound's effects on breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and necrosis being confirmed via flow cytometry analysis.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating promising antibacterial properties.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents on the phenyl ring (R₁) and pyrimidinone ring (R₂):

Compound Name R₁ (Phenyl Substituent) R₂ (Pyrimidinone Substituent) Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Properties/Applications
N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 4-Ethyl 3-Methylbutyl 451.58 1/5 Not reported (inferred high lipophilicity)
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Trifluoromethoxy 4-Methylphenyl 505.52 1/6 Enhanced metabolic stability (CF₃ group)
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 4-Butyl 3-Methyl, 7-Phenyl 463.61 1/5 Increased steric bulk (7-phenyl group)
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4-Chloro 4,6-Diamino 337.80 3/6 Improved H-bonding (diaminopyrimidine)

Key Observations :

  • Lipophilicity : The 4-ethylphenyl group in the target compound confers moderate lipophilicity, while the trifluoromethoxy analog () exhibits higher polarity due to the electron-withdrawing CF₃ group.
  • Steric Effects : The 3-methylbutyl chain in the target compound may reduce binding affinity to flat enzymatic pockets compared to the 7-phenyl-substituted analog (), which has greater steric hindrance.
  • Metabolic Stability : The trifluoromethoxy group () is likely to resist oxidative metabolism, whereas the ethyl group in the target compound could be susceptible to CYP450-mediated oxidation .

Structural and Crystallographic Insights

  • Crystal Packing: Analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () form extensive H-bond networks via their diaminopyrimidine moiety, stabilizing their solid-state structures. The target compound’s 3-methylbutyl chain may disrupt such interactions, leading to less ordered packing .
  • SHELX Refinement : Structural data for these analogs are often resolved using SHELX software (), which optimizes parameters for small-molecule crystallography. The sulfur atom in the sulfanyl bridge is a critical factor in density map interpretation .

Pharmacokinetic and ADMET Considerations

  • LogP and Solubility: The target compound’s logP (estimated ~3.5) is higher than the diaminopyrimidine analog (logP ~2.1, ), suggesting reduced aqueous solubility.
  • Equation-Based Predictions : ADMET models () highlight that substituents like trifluoromethoxy or ethylphenyl groups significantly alter logD and plasma protein binding. For example, the trifluoromethoxy analog () may exhibit a longer half-life due to reduced clearance .

Research Findings and Implications

Environmental Behavior

  • Lumping Strategy: Compounds with similar cores (e.g., thienopyrimidinone) but varying substituents may be grouped for environmental modeling (). However, the 3-methylbutyl chain in the target compound could lead to distinct degradation pathways compared to smaller analogs .

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